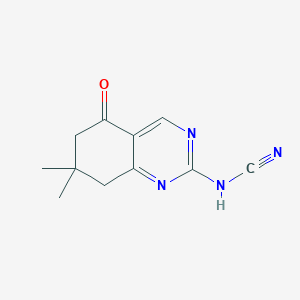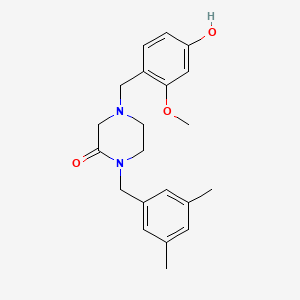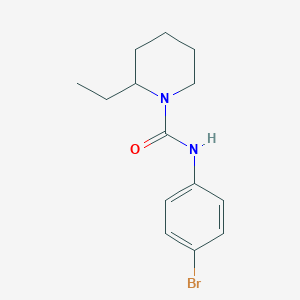
(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)cyanamide, also known as DMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMC is a heterocyclic compound that contains a quinazoline ring system and a cyanamide group. The unique structural features of DMC make it a promising candidate for developing new drugs, catalysts, and materials.
Mechanism of Action
The mechanism of action of (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)cyanamide in biological systems is not fully understood. However, it has been suggested that this compound may exert its biological activities through various mechanisms, such as the inhibition of enzyme activity, the modulation of signaling pathways, and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, reduce the production of reactive oxygen species (ROS), and modulate the expression of cytokines and growth factors. In vivo studies have shown that this compound can suppress tumor growth, reduce inflammation, and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)cyanamide in laboratory experiments is its ease of synthesis and purification. This compound can be synthesized using simple and readily available starting materials, and the yield and purity can be easily optimized. Another advantage of using this compound is its versatility, as it can be used as a building block for the synthesis of various compounds and materials.
However, there are also some limitations associated with using this compound in laboratory experiments. One limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, as some studies have reported cytotoxic effects of this compound on certain cell lines.
Future Directions
There are many potential future directions for research on (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)cyanamide. One direction is to further investigate its mechanism of action in biological systems, which could lead to the discovery of new targets for drug development. Another direction is to explore its potential applications in other fields, such as energy storage and conversion, sensing, and imaging. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo, which could facilitate its translation into clinical applications.
Synthesis Methods
The synthesis of (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)cyanamide can be achieved through various methods, including the reaction of 2-amino-3,4-dimethylquinazoline with cyanogen chloride in the presence of a base. Another method involves the reaction of 2-amino-3,4-dimethylquinazoline with cyanamide in the presence of a catalyst. The yield and purity of this compound can be optimized by adjusting the reaction conditions, such as the temperature, pressure, and solvent.
Scientific Research Applications
(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)cyanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. This compound has also been investigated as a potential lead compound for developing new drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and diabetes.
In materials science, this compound has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). This compound-based MOFs and COFs have shown promising properties, such as high surface areas, tunable pore sizes, and excellent gas adsorption capacities.
In catalysis, this compound has been used as a catalyst for various organic reactions, such as the synthesis of 2-arylquinazolines and the oxidation of alcohols. This compound-based catalysts have shown high catalytic activity, selectivity, and stability.
properties
IUPAC Name |
(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-11(2)3-8-7(9(16)4-11)5-13-10(15-8)14-6-12/h5H,3-4H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLQVTBCUWDFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{4-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5429307.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-bromophenyl)acrylonitrile](/img/structure/B5429314.png)
![5-[(4-morpholin-4-yl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl)carbonyl]pyrazin-2-ol](/img/structure/B5429322.png)
![2-amino-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B5429342.png)
![{2-chloro-4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5429352.png)
![5-amino-N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-4-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B5429359.png)
![2-(4-chlorophenoxy)-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5429360.png)

![10,10-dichloro-N-1-naphthyltricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B5429369.png)

![N-(3-fluorobenzyl)-2-[2-(1-methyl-1H-imidazol-2-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5429386.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-1-phenyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5429388.png)
![N-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5429404.png)
![3-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-3-pyrrolidinol](/img/structure/B5429406.png)